Glycerol monostearate, commonly known as GMS, is the glycerol ester of stearic acid . It is commonly used as an emulsifier in foods.
1-Octadecanoyl-rac-glycerol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Glycerol 1-monostearate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Glyceryl monostearate is a natural product found in Trichosanthes tricuspidata, Glycine max, and other organisms with data available.
3-Stearoyl-sn-glycerol
CAS No.: 14811-92-8
Cat. No.: VC20882487
Molecular Formula: C21H42O4
Molecular Weight: 358.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14811-92-8 |
|---|---|
| Molecular Formula | C21H42O4 |
| Molecular Weight | 358.6 g/mol |
| IUPAC Name | 2,3-dihydroxypropyl octadecanoate |
| Standard InChI | InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3 |
| Standard InChI Key | VBICKXHEKHSIBG-UHFFFAOYSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)O |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O |
Introduction
Chemical Structure and Properties
Molecular Identity
3-Stearoyl-sn-glycerol is characterized by specific molecular identifiers that distinguish it from other similar compounds:
| Property | Value |
|---|---|
| CAS Number | 14811-92-8 |
| Molecular Formula | C21H42O4 |
| Molecular Weight | 358.6 g/mol |
| IUPAC Name | [(2R)-2,3-dihydroxypropyl] octadecanoate |
| Alternate IUPAC Name | (2R)-2,3-dihydroxypropyl octadecanoate |
The compound is structurally defined as a 3-acyl-sn-glycerol that has octadecanoyl (stearoyl) as the 3-acyl group, serving as both a 1-monostearoylglycerol and a 3-acyl-sn-glycerol . Its structural specificity distinguishes it from positional isomers such as 1-stearoyl-sn-glycerol, with which it shares an enantiomeric relationship .
Physical Properties
The physical characteristics of 3-stearoyl-sn-glycerol contribute to its behavior in various environments:
| Property | Value |
|---|---|
| Density | 0.958 g/cm³ |
| Boiling Point | 476.9°C at 760 mmHg |
| Flash Point | 151.9°C |
| Index of Refraction | 1.468 |
These physical properties influence its applications in research and industry, particularly regarding its thermal stability and behavior in different solvents .
Stereochemistry and Configuration
The stereochemical configuration of 3-stearoyl-sn-glycerol plays a crucial role in its biological activity and physical behavior. The compound possesses a chiral center at the second carbon of the glycerol backbone, resulting in the (R)-configuration that is specified in its systematic name . This configuration is critical for its biological recognition and function in metabolic processes.
The stereochemistry also significantly affects its optical properties. Research has shown that 3-stearoyl-sn-glycerol exhibits small specific optical rotation, which presents challenges in assessing its optical purity . Notably, studies have demonstrated that the sign of specific rotation for 3-stearoyl-sn-glycerol can change with dilution, which poses significant risks when assigning absolute configurations based solely on single-point optical rotation data .
Synthesis and Preparation Methods
Laboratory Synthesis
The laboratory synthesis of 3-stearoyl-sn-glycerol typically involves controlled esterification reactions:
| Synthesis Approach | Reaction Conditions | Catalysts |
|---|---|---|
| Direct Esterification | 140°C to 180°C | Acidic catalysts (e.g., sulfuric acid, organic sulfonic acids) |
| Transesterification | Similar temperatures | Basic catalysts (e.g., metal hydroxides) |
The synthesis typically begins with the esterification of glycerol with stearic acid under carefully controlled conditions to ensure the correct positional specificity of the stearoyl group. This reaction requires precise control of temperature and catalyst concentration to achieve high yield and stereochemical purity.
Industrial Production
Industrial-scale production of glyceryl monostearate, which includes 3-stearoyl-sn-glycerol, often employs glycerolysis of triglycerides derived from vegetable or animal fats with glycerol. This process represents a more economical approach for large-scale production but may result in mixtures of positional isomers that require subsequent purification to isolate pure 3-stearoyl-sn-glycerol.
Chemical Reactions
Esterification and Transesterification
3-Stearoyl-sn-glycerol participates primarily in esterification and transesterification reactions owing to its hydroxyl groups and ester linkage. Esterification reactions typically occur with carboxylic acids to form more complex lipids, while transesterification involves the exchange of the stearoyl group with other acyl groups.
| Reaction Type | Reagents | Products | Conditions |
|---|---|---|---|
| Esterification | Carboxylic acids | Complex lipids | Acidic or basic catalysis |
| Transesterification | Esters | Mixed acyl glycerols | Basic catalysis, elevated temperatures |
These reactions are fundamental to both the synthesis of 3-stearoyl-sn-glycerol and its conversion to more complex lipids in laboratory and industrial settings.
Hydrolysis
Hydrolysis of 3-stearoyl-sn-glycerol occurs under both basic and acidic conditions, breaking the ester bond between the stearoyl group and the glycerol backbone:
| Hydrolysis Type | Reagents | Products | Applications |
|---|---|---|---|
| Basic Hydrolysis | NaOH, KOH | Glycerol, sodium/potassium stearate | Soap production, analytical chemistry |
| Acidic Hydrolysis | H2SO4, HCl | Glycerol, stearic acid | Analytical chemistry, lipid studies |
These hydrolysis reactions are important in both analytical studies of 3-stearoyl-sn-glycerol and its metabolism in biological systems.
Biological Significance
Role in Lipid Metabolism
In biological systems, 3-stearoyl-sn-glycerol serves as an intermediate in triglyceride synthesis and lipid metabolism pathways. It functions as a precursor in the stepwise acylation process leading to diacylglycerols and triacylglycerols, which are essential energy storage molecules.
| Metabolic Role | Process | Significance |
|---|---|---|
| Intermediate | Triglyceride synthesis | Energy storage |
| Signaling | Membrane signaling | Cell communication |
| Substrate | Lipid metabolism | Metabolic regulation |
The stereospecific nature of 3-stearoyl-sn-glycerol is crucial for recognition by enzymatic systems involved in these metabolic pathways, highlighting the importance of its specific stereochemical configuration.
Enzymatic Interactions
3-Stearoyl-sn-glycerol exhibits significant interactions with enzymes involved in lipid metabolism:
| Enzyme | Interaction | Biological Significance |
|---|---|---|
| Phospholipase A2 | Inhibition | Anti-inflammatory potential |
| Acyltransferases | Substrate | Synthesis of complex lipids |
| Lipases | Substrate | Lipid digestion and metabolism |
Notably, 3-stearoyl-sn-glycerol shows phospholipase A2 inhibitory activities, which makes it valuable in biochemical research related to lipid metabolism and inflammatory processes . This inhibitory activity has potential implications for developing anti-inflammatory agents and understanding lipid-mediated signaling pathways.
Research Findings
Monolayer Studies
Detailed studies using grazing-incidence X-ray diffraction (GIXD) have revealed important structural characteristics of 3-stearoyl-sn-glycerol in monolayers:
| Condition | Lattice Structure | Research Technique |
|---|---|---|
| 2-50 mN/m surface pressure | Oblique or orthorhombic lattices | Grazing-incidence X-ray diffraction |
| 5-151°C temperature range | Temperature-dependent phase transitions | Thermal analysis |
These studies demonstrate that 3-stearoyl-sn-glycerol monolayers exhibit distinct lattice parameters that vary with surface pressure and temperature, forming either oblique or orthorhombic lattices depending on the specific conditions. This behavior is significant for understanding how the compound interacts with biological membranes and interfaces.
Optical Rotation Studies
Research on the optical rotation properties of 3-stearoyl-sn-glycerol has revealed complex behavior:
| Concentration | Optical Rotation Behavior | Implications |
|---|---|---|
| Low concentrations | No amplification effect | Challenges in optical purity assessment |
| Variable concentrations | Sign changes with dilution | Risk in absolute configuration assignment |
A systematic study investigating the optical rotation of 3-stearoyl-sn-glycerol found that, contrary to some reports suggesting an amplifying effect at low concentrations, no such enhancement occurs . More significantly, the research demonstrated that the sign of specific rotation for 3-stearoyl-sn-glycerol can change with dilution, highlighting the risks associated with relying on single-point optical rotation data for assigning absolute configurations .
Structural Comparisons
Comparative studies of 3-stearoyl-sn-glycerol with related compounds provide insights into structure-function relationships:
| Compound | Structural Difference | Functional Implications |
|---|---|---|
| 1-Stearoyl-sn-glycerol | Positional isomer | Different enzymatic recognition |
| 2-Arachidonoyl glycerol | Different fatty acid chain | Altered membrane interactions |
| 1,2-Dioleoyl-3-stearoyl-sn-glycerol | Complex triacylglycerol | Different thermodynamic properties |
These structural comparisons reveal how positional isomerism and acyl chain variations influence physical properties, biological activities, and membrane interactions . For example, studies of the binary phase behavior of mixed acylglycerols containing stearoyl groups show distinct thermodynamic properties dependent on the position of the stearoyl group .
Applications and Uses
Research Applications
3-Stearoyl-sn-glycerol serves various research purposes:
| Application | Purpose | Research Field |
|---|---|---|
| Lipid bilayer studies | Model compound | Membrane biophysics |
| Metabolic pathway investigation | Intermediate compound | Lipid biochemistry |
| Phospholipase inhibition studies | Active compound | Enzymology |
In biochemical research, it serves as a precursor for synthesizing phosphatidylinositol derivatives, including phosphatidylinositol 3,4,5-trisphosphate [PtdIns(3,4,5)P3] and its diastereoisomers . These derivatives are critical for studying signal transduction pathways and cellular regulation mechanisms.
Analytical Standards
The compound is valuable as an analytical standard:
| Analytical Purpose | Technique | Significance |
|---|---|---|
| Chromatographic standard | HPLC, GC | Identification of acylglycerols |
| Mass spectrometry reference | MS/MS | Lipid profiling |
| Stereochemical reference | Polarimetry | Chirality studies |
Its well-defined structure and stereochemistry make it useful for developing and validating analytical methods for lipid analysis, particularly in complex biological samples .
Natural Occurrence
3-Stearoyl-sn-glycerol has been detected in various natural sources:
| Organism | Tissue/Component | Detection Method |
|---|---|---|
| Cortinarius lucorum | Whole fungus | Chromatographic analysis |
| Saururus chinensis | Plant extract | Mass spectrometry |
These natural occurrences suggest potential ecological and physiological roles for the compound in different biological systems . The presence of 3-stearoyl-sn-glycerol in diverse organisms indicates its fundamental role in lipid metabolism across different species.
Comparison with Related Compounds
The structural and functional properties of 3-stearoyl-sn-glycerol can be best understood through comparison with related compounds:
| Compound | Molecular Formula | Key Structural Difference | Functional Distinction |
|---|---|---|---|
| 3-Stearoyl-sn-glycerol | C21H42O4 | Stearoyl at sn-3 position | Monoacylglycerol |
| 1-Stearoyl-sn-glycerol | C21H42O4 | Stearoyl at sn-1 position | Enantiomer |
| 1,2-Dioleoyl-3-stearoyl-sn-glycerol | C57H106O6 | Additional oleoyl groups at sn-1 and sn-2 | Triacylglycerol |
| 2-Linoleoyl-3-stearoyl-sn-glycerol | C39H72O5 | Linoleoyl group at sn-2 position | Diacylglycerol |
These comparisons reveal how the position and nature of acyl groups influence physical properties, molecular interactions, and biological functions . For instance, the enantiomeric relationship between 3-stearoyl-sn-glycerol and 1-stearoyl-sn-glycerol results in distinct chirality-dependent behaviors in biological systems, despite their identical molecular formulas.
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